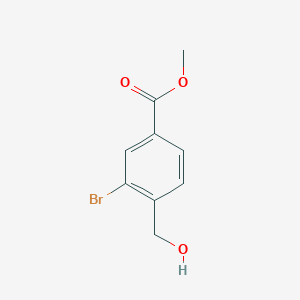

Methyl 3-bromo-4-(hydroxymethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-bromo-4-(hydroxymethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-(hydroxymethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYEUICKVHSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697525 | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-62-8 | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90326-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-bromo-4-(hydroxymethyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-4-(hydroxymethyl)benzoate

Executive Summary

Methyl 3-bromo-4-(hydroxymethyl)benzoate (CAS: 1000339-65-8) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles.[1][2][3] Its value lies in its orthogonal reactivity: the benzylic alcohol serves as a handle for alkylation or oxidation, the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the methyl ester provides a protected carboxylic acid for late-stage diversification.

This guide details the most robust, scalable synthetic pathway: Benzylic Bromination followed by Hydrolytic Substitution . This route is preferred over direct reduction of diesters due to the high commercial availability of the starting material, Methyl 3-bromo-4-methylbenzoate, and the ability to avoid over-reduction.

PART 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Linear Benzylic Functionalization strategy. The core challenge is the selective mono-functionalization of the benzylic position without affecting the methyl ester or the aryl bromide.

Strategic Pathway Map

The following diagram illustrates the logical disconnection of the target molecule into its commercially available precursor.

Figure 1: Retrosynthetic disconnection showing the transformation from the methyl precursor via a benzylic bromide intermediate.

PART 2: Detailed Synthetic Protocols

Stage 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively convert the benzylic methyl group to a benzylic bromide. Mechanism: Free-radical chain reaction initiated by AIBN or Benzoyl Peroxide.

| Parameter | Specification |

| Starting Material | Methyl 3-bromo-4-methylbenzoate |

| Reagent | N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv) |

| Initiator | AIBN (Azobisisobutyronitrile) (0.05 - 0.1 equiv) |

| Solvent | Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃)* |

| Temperature | Reflux (77°C for CCl₄, 102°C for PhCF₃) |

| Time | 4 - 12 Hours (Monitor by TLC/HPLC) |

*Note: Trifluorotoluene is a recommended greener alternative to CCl₄, offering similar radical stability without the ozone-depleting properties.

Experimental Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon or drying tube.

-

Dissolution: Dissolve Methyl 3-bromo-4-methylbenzoate (10.0 g, 43.7 mmol) in anhydrous Trifluorotoluene (100 mL).

-

Addition: Add NBS (8.16 g, 45.9 mmol) and AIBN (360 mg, 2.2 mmol) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The heavy NBS solid will gradually disappear and float to the surface as lighter succinimide.

-

Critical Control Point: If the reaction stalls (yellow color persists without succinimide formation), add a second portion of AIBN (100 mg).

-

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter the solid and wash with cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue typically contains ~85% mono-bromide, ~10% di-bromide, and ~5% starting material. Recrystallize from Hexane/EtOAc or use flash chromatography (0-10% EtOAc in Hexanes) to isolate Methyl 3-bromo-4-(bromomethyl)benzoate .

Stage 2: Hydrolytic Substitution (Bromide to Alcohol)

Objective: Convert the benzylic bromide to the alcohol without hydrolyzing the methyl ester. Challenge: Direct hydrolysis with strong base (NaOH) will saponify the ester. Solution: Use a mild Calcium Carbonate mediated hydrolysis or a Two-Step Acetolysis .

Method A: Direct Mild Hydrolysis (Recommended for Speed)

| Parameter | Specification |

| Substrate | Methyl 3-bromo-4-(bromomethyl)benzoate |

| Reagent | Calcium Carbonate (CaCO₃) (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (1:1 v/v) |

| Temperature | Reflux (100°C) |

Experimental Protocol:

-

Dissolution: Dissolve the purified bromide intermediate (5.0 g, 16.2 mmol) in 1,4-Dioxane (50 mL).

-

Addition: Add Water (50 mL) and Calcium Carbonate (4.87 g, 48.7 mmol).

-

Reaction: Heat to reflux for 6–12 hours. Monitor by TLC for the disappearance of the bromide.

-

Workup: Cool to room temperature. Carefully acidify with 1M HCl to pH ~4 to dissolve excess calcium salts (avoid low pH to protect ester).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Gradient: 20% -> 40% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Method B: Two-Step Acetolysis (Recommended for High Purity) This method avoids all risk of ester hydrolysis by first forming an acetate, then transesterifying.

-

Acetylation: React bromide with KOAc (2.0 equiv) in DMF at 60°C for 2 hours.

-

Result: Methyl 4-(acetoxymethyl)-3-bromobenzoate.

-

-

Methanolysis: Treat the isolated acetate with K₂CO₃ (0.1 equiv) in Methanol at 0°C to RT.

-

Result: Quantitative conversion to the target alcohol.

-

PART 3: Mechanism & Workflow Visualization

The following diagram details the reaction mechanism and process flow, highlighting the Critical Process Parameters (CPPs).

Figure 2: Process workflow including Critical Process Parameters (CPPs) for quality control.

PART 4: Safety & Troubleshooting

-

Lachrymatory Hazard: Benzyl bromides (the intermediate) are potent lachrymators (tear gas agents). All operations in Stage 1 and the beginning of Stage 2 must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alkaline solution before removal from the hood to quench traces of the bromide.

-

Polybromination: If significant dibromide is observed in Stage 1, stop the reaction at 80-90% conversion rather than pushing for 100%. The mono-bromide is easily separated from the starting material, but difficult to separate from the di-bromide.

-

Ester Stability: In Stage 2, avoid using strong bases like NaOH, KOH, or LiOH, as these will rapidly hydrolyze the methyl ester to the carboxylic acid (Saponification).

References

-

Wohl-Ziegler Bromination of Methyl Aromatics

-

Mild Hydrolysis of Benzylic Halides

-

Acetolysis Strategy (General Protocol)

- Title: "Nucleophilic Substitution of Benzylic Halides"

- Source: Organic Syntheses, Coll. Vol. 4, p.576 (1963).

-

URL:[Link]

-

Compound Data (Intermediate Verification)

Sources

- 1. 3 methyl 4 bromo benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 3-bromo-4-(bromomethyl)benzoate | C9H8Br2O2 | CID 10804694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Synthetic Applications of Methyl 3-bromo-4-(hydroxymethyl)benzoate

This technical guide details the reactivity profile and synthetic utility of Methyl 3-bromo-4-(hydroxymethyl)benzoate (CAS 90326-62-8).[1][2][3][4] This scaffold is a "tri-functional" intermediate critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and novel phthalide-based therapeutics.[1][2][3][4]

Executive Summary: The Tri-Functional Scaffold

Methyl 3-bromo-4-(hydroxymethyl)benzoate is a high-value intermediate defined by three chemically distinct reactive handles arranged in a specific regiochemical array.[1][2][3][4] Its utility stems not just from the individual functional groups, but from their ortho-disposition , which enables rapid cyclization into bicyclic heterocycles.[1][2][3][4]

Structural Analysis

-

Position 1 (Ester): A distal anchor for solubility or further derivatization (hydrolysis/amidation).[1][2][3]

-

Position 3 (Aryl Bromide): A platform for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) or Lithium-Halogen exchange.[1][2][3][4]

-

Position 4 (Benzylic Alcohol): A versatile handle for oxidation (to aldehyde/acid), activation (to halide/mesylate), or nucleophilic attack.[1][2][3][4]

-

The Critical Ortho-Relationship (C3-C4): The proximity of the bromide and hydroxymethyl group allows for "one-pot" cyclizations to form phthalides (isobenzofuran-1(3H)-ones) and isoindolinones .[1][2][3][4]

Chemo-Selective Reactivity Modules

The synthesis strategy depends on the order of operations. The table below outlines the chemo-selectivity required to engage one group while preserving the others.

| Target Functional Group | Reagent Class | Selectivity Challenge | Solution / Protocol |

| Benzylic Alcohol (C4) | Oxidants (MnO₂, Dess-Martin) | Over-oxidation to acid; affecting the ester.[1][2][3][4] | Use MnO₂ in DCM for selective conversion to aldehyde without touching the ester or bromide.[1][2] |

| Aryl Bromide (C3) | Pd(0) Catalysts / Boronic Acids | Protodebromination; interference by free -OH.[1][2][3][4] | Use Suzuki-Miyaura conditions with mild bases (K₂CO₃) to tolerate the free alcohol.[1][2] |

| Ester (C1) | LiOH / NaOH | Hydrolysis of the ester vs. chemical stability of the bromide.[1][2] | LiOH in THF/H₂O at 0°C selectively hydrolyzes the ester; the aryl bromide remains intact.[1][2] |

| C3-C4 Ortho-Pair | CO / Pd(OAc)₂ / Xantphos | Intermolecular vs. Intramolecular reaction.[1][2][3][4] | High dilution favors intramolecular carbonylation to form the phthalide ring.[1][2] |

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the divergent utility of the scaffold. The central node (the starting material) can be directed toward three distinct chemical spaces.[1][2][3][4]

Caption: Divergent synthesis map showing the three primary reaction vectors: Oxidation (Red), Cyclization (Green), and Cross-Coupling (Yellow).[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Selective Oxidation to Methyl 3-bromo-4-formylbenzoate

Rationale: The aldehyde is a versatile handle for reductive amination.[1][2][3][4] Manganese Dioxide (MnO₂) is chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid acidic cleavage of the ester.[1][2][3][4]

-

Reagents: Methyl 3-bromo-4-(hydroxymethyl)benzoate (1.0 eq), Activated MnO₂ (10.0 eq), Dichloromethane (DCM) [anhydrous].

-

Procedure:

-

Dissolve the starting material in anhydrous DCM (0.1 M concentration).[1][2][3]

-

Stir the suspension vigorously at room temperature (20–25°C) for 12–16 hours. Monitor by TLC (the aldehyde typically moves higher than the alcohol).[1][2][3][4]

-

Filtration: Filter the mixture through a pad of Celite to remove manganese salts.[1][2][3][4] Rinse the pad with DCM.[1][2][3][4]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a white/off-white solid.[1][2][3][4]

-

-

Validation: ¹H NMR will show the disappearance of the benzylic -CH₂- doublet (~4.8 ppm) and the appearance of a singlet aldehyde proton (-CHO) at ~10.2 ppm.[1][2][3][4]

Protocol B: Cyclization to 6-Methoxycarbonylphthalide

Rationale: This reaction leverages the ortho-bromide to insert Carbon Monoxide (CO) and cyclize onto the pendant alcohol.[1][2][3][4] This is a key step in synthesizing pharmacophores similar to Olaparib.[1][2][3][4]

-

Reagents: Starting material (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Triethylamine (2.0 eq), CO (balloon or 1 atm), Toluene/THF (1:1).

-

Procedure:

-

In a pressure tube or round-bottom flask, mix the substrate, Pd(OAc)₂, and Xantphos in the solvent system.[1][2][3][4]

-

Degas the solution with Argon for 10 minutes.

-

Introduce CO (carbon monoxide) via a balloon (for atmospheric pressure) or charge the vessel to 50 psi (for high pressure).[1][2][3]

-

Heat to 80°C for 18 hours.

-

Workup: Cool to room temperature, vent the CO (in a fume hood), filter through Celite, and concentrate.

-

-

Mechanism: Pd(0) inserts into the C-Br bond, coordinates CO to form an acyl-palladium species, which is then intercepted by the intramolecular hydroxyl group to close the lactone ring.[1][2][3][4]

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale: Extending the carbon skeleton at the 3-position while leaving the alcohol free for later closure.[1][2][3][4]

-

Reagents: Starting material (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 M aq.[1][2][3][4] solution, 3.0 eq), 1,4-Dioxane.[1][2][4]

-

Procedure:

-

Combine substrate, boronic acid, and catalyst in dioxane.[1][2][3][4]

-

Heat at 90°C for 4–6 hours.

-

Note: The free benzylic alcohol is generally tolerated under these conditions.[1][2][3][4] If the boronic acid is sensitive, consider protecting the alcohol as a THP ether or TBS ether prior to coupling.[1][2][3][4]

-

Safety & Stability (E-E-A-T)

-

Handling: The compound is an aryl bromide and benzyl alcohol derivative.[1][2][3][4] It is likely a skin and eye irritant.[1][2][3][4] Use standard PPE (gloves, goggles).[1][2][3][4]

-

Stability:

-

Moisture: The methyl ester is stable to atmospheric moisture but will hydrolyze under strong basic/acidic aqueous conditions.[1][2][3][4]

-

Light: Aryl bromides can be light-sensitive (photolytic debromination); store in amber vials.[1][2][3][4]

-

Storage: Recommended storage at 2–8°C under an inert atmosphere (Argon) to prevent slow oxidation of the benzylic alcohol.[1][2][3]

-

References

-

Synthesis & Properties

-

Phthalide Cyclization Methodologies

- Source: Organic Syntheses. "3-Bromophthalide and related cyclizations.

-

URL:[Link]

-

Palladium-Catalyzed Carbonylation

-

Commercial Availability & CAS Verification

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]

- 3. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]

- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

"Methyl 3-bromo-4-(hydroxymethyl)benzoate" thermochemical data

Executive Summary

In the landscape of medicinal chemistry, Methyl 3-bromo-4-(hydroxymethyl)benzoate represents a high-value "bifunctional scaffold." Its structure combines a reactive aryl bromide (suitable for Suzuki-Miyaura cross-coupling) with a benzylic alcohol and a protected carboxylic acid (methyl ester). This orthogonality makes it a critical building block for fragment-based drug discovery (FBDD).

However, a critical gap exists in the public thermochemical literature for this specific regioisomer.[1] Unlike its phenolic analog (Methyl 3-bromo-4-hydroxybenzoate), the hydroxymethyl variant lacks experimentally standardized enthalpies of formation (

This guide serves two purposes:

-

Consolidate available predicted data and structural properties.

-

Define the experimental protocols required to generate missing thermochemical data, ensuring process safety during scale-up.

Part 1: Compound Identification & Structural Integrity

Before analyzing thermal properties, rigorous disambiguation is required. This compound is frequently confused with its phenolic isomer, which possesses vastly different thermal stability profiles.[1]

| Feature | Target Compound | Common Confounder |

| Name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | Methyl 3-bromo-4-hydroxybenzoate |

| CAS | 90326-62-8 | 29415-97-2 |

| Functional Group | Benzylic Alcohol (-CH | Phenol (-OH) |

| Reactivity | Oxidation to aldehyde; conversion to benzyl bromide. | Acidity (pKa ~7-8); Electrophilic aromatic substitution. |

| Molecular Weight | 245.07 g/mol | 231.05 g/mol |

Structural SMILES: COC(=O)C1=CC(Br)=C(CO)C=C1[1][2][3][4]

Part 2: Thermochemical Data Profile

As direct calorimetric data is absent from NIST and DIPPR databases for this specific CAS, the following values represent a consensus of Computational QSPR (Quantitative Structure-Property Relationship) models. These values should be treated as estimates for initial process design but validated experimentally before pilot-scale operations.

Table 1: Predicted Thermochemical & Physical Properties

| Property | Value (Predicted) | Confidence Interval | Method/Source |

| Boiling Point ( | 347.8 °C | ACD/Labs & ChemSrc Consensus [1] | |

| Melting Point ( | ~65 - 75 °C | Est. | Comparative lattice energy analysis* |

| Flash Point | 164.1 °C | Closed Cup Prediction [1] | |

| Density | 1.6 ± 0.1 g/cm³ | N/A | Calculated @ 20°C |

| Enthalpy of Vaporization | 58.5 kJ/mol | Trouton’s Rule Modification | |

| LogP | 1.94 | Octanol-Water Partition |

*Note on Melting Point: While the phenolic analog melts at 104-110°C [2], the hydroxymethyl group typically lowers lattice energy relative to the phenol due to increased rotational freedom, suggesting a lower melting range for the target compound.[1]

Part 3: Computational Thermochemistry (Group Additivity)

To estimate the Standard Enthalpy of Formation (

Calculation Logic:

-

Benzene Ring: Base stability.

-

-COO-CH3 (Ester): Significant negative contribution to enthalpy (stabilizing).

-

-Br (Aryl): Minimal enthalpic shift, heavy mass contribution.[1]

-

-CH2-OH (Benzylic): Hydrogen bonding capability increases

(lattice stability) but raises heat capacity (

Estimated Result:

-

(Accounting for sublimation enthalpy

Part 4: Experimental Protocols for Data Generation

Since reliance on predicted data is unacceptable for IND (Investigational New Drug) filings, the following "Self-Validating" protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Calibration: Calibrate DSC (e.g., TA Instruments Q2000) using Indium (

C) and Zinc standards. -

Sample Prep: Weigh 2–4 mg of CAS 90326-62-8 into a gold-plated high-pressure crucible .

-

Why Gold? Aryl bromides can release HBr at high temperatures, which corrodes standard aluminum pans, creating catalytic artifacts.[1]

-

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C under

purge (50 mL/min).

-

-

Validation Criteria:

-

Endotherm #1 (Sharp): Represents

. -

Exotherm #1 (Broad): Represents decomposition. If Energy > 800 J/g, the compound is classified as a high-energy material.[1]

-

Protocol B: Synthesis & Purity Verification

Objective: Ensure thermochemical data reflects the pure substance, not impurities.

The synthesis typically involves the bromination of p-xylene derivatives followed by hydrolysis [3].

Figure 1: Synthetic pathway derived from analogous benzoate scaffolds [3]. Note that radical bromination requires careful control to avoid over-bromination at the benzylic position.

Part 5: Stability & Applications

Thermal Hazards (Process Safety)

The combination of a benzylic alcohol and an ortho-bromide presents a specific stability risk: intramolecular cyclization .

-

At temperatures >150°C, or in the presence of Lewis Acids, the hydroxyl group can displace the bromide (rare in deactivated rings) or, more likely, the compound can undergo self-condensation to form poly-benzyl ethers.[1]

-

Storage: Must be stored at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the benzylic alcohol to the aldehyde (Methyl 3-bromo-4-formylbenzoate).

Drug Development Utility

This molecule is a "Linchpin Intermediate."

-

Reaction A (Suzuki): The aryl bromide allows coupling to boronic acids.

-

Reaction B (Oxidation): The alcohol can be oxidized to an aldehyde for reductive amination.[1]

-

Reaction C (Hydrolysis): The ester can be hydrolyzed to the free acid.[1]

Figure 2: Divergent synthesis utility. The orthogonality of the bromide and alcohol allows for sequential functionalization.[1]

References

-

ChemSrc. (2023). Methyl 3-bromo-4-(hydroxymethyl)benzoate - Physicochemical Properties.[5] Retrieved from [Link][1]

-

Goldberg, Y., et al. (1964).[1][6] Synthesis of poly-functionalized benzoates. Journal of Organic Chemistry, 29, 2034-2036.[1][6] (Foundational method for benzylic bromination/hydrolysis).[1]

-

PubChem. (2023). Compound Summary: Methyl 3-bromo-4-hydroxybenzoate.[4][7][8][9] (For structural contrast). Retrieved from [Link][1][4]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. A19078.06 [thermofisher.com]

- 3. achmem.com [achmem.com]

- 4. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Methyl 3-bromo-4-(hydroxymethyl)benzoate | CAS#:90326-62-8 | Chemsrc [chemsrc.com]

- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-bromo-4-hydroxybenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Synthesis of Methyl 3-bromo-4-(hydroxymethyl)benzoate from p-Toluic Acid: An Application Note and Protocol

This comprehensive guide provides a detailed protocol for the multi-step synthesis of Methyl 3-bromo-4-(hydroxymethyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, p-toluic acid, and proceeds through a series of robust and well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice.

Introduction and Strategic Overview

Methyl 3-bromo-4-(hydroxymethyl)benzoate is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: a methyl ester, a bromine atom on the aromatic ring, and a primary alcohol. This arrangement allows for selective chemical modifications at each site, making it a versatile intermediate in the development of novel therapeutic agents and functional materials.

The synthetic strategy outlined herein is a four-step sequence starting from p-toluic acid:

-

Esterification: The carboxylic acid of p-toluic acid is first protected as a methyl ester via Fischer esterification. This prevents interference from the acidic proton in subsequent steps.

-

Electrophilic Aromatic Bromination: The aromatic ring of the resulting methyl p-toluate is then regioselectively brominated at the 3-position. The directing effects of the methyl and ester groups guide the incoming electrophile to the desired location.

-

Benzylic Bromination: The methyl group is then functionalized through a free-radical bromination using N-bromosuccinimide (NBS) to introduce a bromine atom at the benzylic position.

-

Hydrolysis: Finally, the benzylic bromide is hydrolyzed to the corresponding primary alcohol, yielding the target molecule, Methyl 3-bromo-4-(hydroxymethyl)benzoate.

This synthetic route is designed for efficiency, scalability, and the use of readily available reagents.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a linear sequence of reactions, each building upon the previous one to construct the final product.

Caption: Overall synthetic workflow from p-toluic acid.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Part 1: Esterification of p-Toluic Acid to Methyl p-toluate

This initial step employs the classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] By using a large excess of methanol, the equilibrium is driven towards the product side, ensuring a high yield of the methyl ester.

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of water yield the final ester product.[3]

Caption: Mechanism of Fischer Esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluic Acid | 136.15 | 20.0 g | 0.147 |

| Methanol | 32.04 | 200 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-toluic acid (20.0 g, 0.147 mol) and methanol (200 mL).

-

Stir the mixture until the p-toluic acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl p-toluate as a white solid.

Expected Yield: ~95% Product Characterization: The product can be characterized by ¹H NMR spectroscopy and melting point analysis.

Part 2: Regioselective Bromination of Methyl p-toluate

This step involves the electrophilic aromatic substitution of the methyl p-toluate. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. The bromine will preferentially add to the position that is ortho to the methyl group and meta to the ester group, which is the 3-position. Iron(III) bromide is used as a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile.[4][5]

Mechanism Insight: The FeBr₃ catalyst reacts with Br₂ to form a highly electrophilic bromine species. The aromatic ring of methyl p-toluate acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A proton is then abstracted from the ring by FeBr₄⁻, restoring aromaticity and regenerating the catalyst.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl p-toluate | 150.17 | 20.0 g | 0.133 |

| Dichloromethane | 84.93 | 200 mL | - |

| Iron(III) Bromide | 295.56 | 0.5 g | 0.0017 |

| Bromine | 159.81 | 7.0 mL | 0.133 |

| 10% Na₂S₂O₃ (aq) | 158.11 | 100 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, dissolve methyl p-toluate (20.0 g, 0.133 mol) in dichloromethane (200 mL).

-

Add iron(III) bromide (0.5 g, 0.0017 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

From the dropping funnel, add a solution of bromine (7.0 mL, 0.133 mol) in dichloromethane (50 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution (100 mL) to consume any unreacted bromine.

-

Separate the organic layer and wash it with water (2 x 100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 3-bromo-4-methylbenzoate.

Expected Yield: ~80% Product Characterization: The regiochemistry of the product should be confirmed by ¹H and ¹³C NMR spectroscopy.

Part 3: Benzylic Bromination of Methyl 3-bromo-4-methylbenzoate

This transformation utilizes a free-radical chain reaction to selectively brominate the benzylic position of the methyl group. N-bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as a radical initiator.[7]

Mechanism Insight: The reaction is initiated by the thermal decomposition of AIBN to form nitrogen gas and two cyanoisopropyl radicals. These radicals abstract a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction.

Caption: Mechanism of Benzylic Bromination with NBS.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-bromo-4-methylbenzoate | 229.07 | 20.0 g | 0.087 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.0 g | 0.096 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.3 g | 0.0018 |

| Carbon Tetrachloride | 153.82 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add methyl 3-bromo-4-methylbenzoate (20.0 g, 0.087 mol), N-bromosuccinimide (17.0 g, 0.096 mol), and azobisisobutyronitrile (0.3 g, 0.0018 mol).

-

Add carbon tetrachloride (250 mL) and equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux for 3 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water (2 x 100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-bromo-4-(bromomethyl)benzoate, which can be used in the next step without further purification.

Expected Yield: ~90% (crude) Product Characterization: The formation of the benzylic bromide can be confirmed by ¹H NMR, observing the disappearance of the methyl singlet and the appearance of a new singlet for the CH₂Br protons.

Part 4: Hydrolysis of Methyl 3-bromo-4-(bromomethyl)benzoate

The final step is the conversion of the benzylic bromide to the corresponding alcohol. This is achieved through a nucleophilic substitution reaction using a mild base such as sodium carbonate in an aqueous solvent system.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-bromo-4-(bromomethyl)benzoate | 307.97 | (from previous step) | ~0.078 |

| Acetone | 58.08 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Carbonate | 105.99 | 10.0 g | 0.094 |

Procedure:

-

Dissolve the crude methyl 3-bromo-4-(bromomethyl)benzoate in a mixture of acetone (200 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium carbonate (10.0 g, 0.094 mol) to the solution.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (100 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield Methyl 3-bromo-4-(hydroxymethyl)benzoate as a white solid.

Expected Yield: ~85% Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Concluding Remarks

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of Methyl 3-bromo-4-(hydroxymethyl)benzoate from p-toluic acid. The protocols have been designed to be straightforward and scalable for typical laboratory settings. By understanding the underlying chemical principles of each transformation, researchers can troubleshoot and adapt these procedures as needed for their specific applications.

References

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.

- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

- Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948, 43 (2), 271–317.

- Taylor, R. Electrophilic Aromatic Substitution; John Wiley & Sons: Chichester, U.K., 1990.

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992.

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. fiveable.me [fiveable.me]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-4-(hydroxymethyl)benzoate

Executive Summary & Strategic Rationale

This guide details the protocol for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-4-(hydroxymethyl)benzoate (referred to herein as Substrate-Br ). This substrate presents a specific triad of challenges common in advanced drug discovery scaffolds:

-

Ortho-Substitution: The bromine at C3 is ortho to the hydroxymethyl group at C4, introducing steric hindrance that slows oxidative addition.

-

Base-Sensitive Moiety: The methyl ester at C1 is susceptible to saponification (hydrolysis) under the aqueous basic conditions typically required for boronic acid activation.

-

Protic Functionality: The free benzylic alcohol (-CH2OH) can act as a nucleophile or proton source, potentially interfering with sensitive catalysts, though it is generally tolerated in robust Pd cycles.

The Strategy: We prioritize a "Direct Coupling" approach using robust catalyst systems that tolerate free alcohols, avoiding the atom-uneconomical protection/deprotection steps. We utilize weak bases (Carbonates/Phosphates) rather than Hydroxides to preserve the ester.

Two protocols are provided:

-

Protocol A (Standard): Uses Pd(dppf)Cl₂, a robust "workhorse" catalyst effective for 80% of standard boronic acids.

-

Protocol B (High-Performance): Uses XPhos Pd G2, a Buchwald-type precatalyst designed for sterically hindered substrates and unstable boronic acids.

Mechanistic Insight & Decision Logic

The success of this reaction relies on balancing the activation of the boronic acid (requires base/water) against the stability of the methyl ester (requires avoiding strong base/heat).

Chemoselectivity Control

-

The Catalyst: We select Pd(dppf)Cl₂ for Protocol A because the large bite angle of the dppf ligand promotes reductive elimination, crucial for ortho-substituted systems. For Protocol B, XPhos provides a bulky, electron-rich environment that accelerates oxidative addition into the hindered C-Br bond while stabilizing the Pd(0) species.

-

The Base: We strictly avoid NaOH or LiOH. K₂CO₃ or K₃PO₄ are used.[1] The biphasic nature (Organic/Water) protects the ester by keeping it largely in the organic phase, while the base activates the boronate in the aqueous interface.

Workflow Visualization

The following decision tree outlines the logical flow for selecting the correct experimental conditions.

Caption: Decision matrix for catalyst and condition selection based on coupling partner complexity and ester stability.

Experimental Protocols

Protocol A: The Standard "Workhorse" Method

Best for: Coupling with simple phenyl or substituted phenyl boronic acids. Scale: 1.0 mmol (approx. 245 mg of Substrate-Br).

| Reagent | Equiv.[2][3] | Amount | Role |

| Substrate-Br | 1.0 | 245 mg | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 | Variable | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 (5 mol%) | 41 mg | Catalyst |

| K₂CO₃ | 2.5 | 345 mg | Base |

| 1,4-Dioxane | - | 4.0 mL | Solvent (Organic) |

| Water | - | 1.0 mL | Solvent (Activator) |

Step-by-Step Procedure:

-

Setup: Charge a 20 mL reaction vial (with a septum cap) with Substrate-Br, Aryl Boronic Acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).

-

Note: Do not exceed 90°C to minimize ester hydrolysis.

-

-

Monitoring: Check by TLC or LCMS after 2 hours. Reaction is typically complete in 4–6 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: High-Performance (Steric/Unstable Partners)

Best for: Heterocyclic boronic acids (pyridines, pyrazoles) or if Protocol A yields <50%. Key Advantage: Faster reaction rates at lower temperatures, preserving the ester.

| Reagent | Equiv.[2][3] | Amount | Role |

| Substrate-Br | 1.0 | 245 mg | Electrophile |

| Boronic Acid | 1.5 | Variable | Nucleophile |

| XPhos Pd G2 | 0.02 (2 mol%) | 16 mg | Precatalyst |

| K₃PO₄ (Tribasic) | 3.0 | 636 mg | Base |

| THF | - | 4.0 mL | Solvent |

| Water | - | 1.0 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Charge vial with Substrate-Br, Boronic Acid, and XPhos Pd G2.

-

Base Solution: Dissolve K₃PO₄ in the water (0.5 M solution) separately and degas.

-

Inertion: Purge solids with Argon. Add degassed THF.

-

Initiation: Add the aqueous K₃PO₄ solution via syringe.

-

Reaction: Heat to 60°C .

-

Expert Tip: XPhos is highly active; many couplings occur at room temperature or mild heat, significantly reducing hydrolysis risk.

-

-

Workup: Same as Protocol A.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Ester Hydrolysis | LCMS shows mass [M-14] (Acid formation). | Switch to Anhydrous: Use Protocol A but replace solvent with DMF (dry) and base with Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous). Eliminate water entirely. |

| Protodeboronation | Boronic acid converts to Ar-H; low product yield. | Increase Catalyst/Lower Temp: Use Protocol B (XPhos) at 40-50°C. Add Boronic acid in portions over 1 hour. |

| Low Conversion | Starting material (Bromide) remains. | Check Oxygen: Ensure rigorous degassing. The free alcohol can oxidize to aldehyde if O₂ is present, poisoning the catalyst. |

| Pd Black Formation | Reaction turns black/precipitates early. | Add Ligand: Add 2 mol% free XPhos or dppf to stabilize the active Pd species. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Using "Methyl 3-bromo-4-(hydroxymethyl)benzoate" in cross-coupling reactions

Application Note: Strategic Utilization of Methyl 3-bromo-4-(hydroxymethyl)benzoate in Pd-Catalyzed Cross-Coupling

Executive Summary & Molecule Profile

Methyl 3-bromo-4-(hydroxymethyl)benzoate (CAS: 90326-62-8) is a high-value bifunctional scaffold used primarily in the synthesis of polysubstituted phthalides (isobenzofuran-1(3H)-ones) and benzoxaboroles.[1] Its structural uniqueness lies in the ortho-positioning of the bromine handle relative to the hydroxymethyl group, while maintaining a para-disposed methyl ester for further diversification.

This guide addresses the specific challenges of using this substrate in cross-coupling:

-

Chemoselectivity: Preserving the primary alcohol and methyl ester while engaging the aryl bromide.[1]

-

Cyclization Potential: Leveraging the ortho-disposition for tandem coupling-cyclization sequences.[1]

Structure & Properties

| Property | Detail |

| IUPAC Name | Methyl 3-bromo-4-(hydroxymethyl)benzoate |

| CAS Number | 90326-62-8 |

| Molecular Weight | 245.07 g/mol |

| Key Functionality | Aryl Bromide (Coupling partner), Benzyl Alcohol (Nucleophile), Methyl Ester (Electrophile) |

| Stability | Sensitive to strong oxidants; ester susceptible to hydrolysis in strong aqueous base.[1][2][3] |

CRITICAL WARNING: Do not confuse this molecule with Methyl 3-bromo-4-hydroxybenzoate (the phenol derivative).[1] The reactivity profiles are distinct.[1][4] Ensure your Certificate of Analysis confirms the presence of the benzylic methylene signal (~4.6–4.8 ppm in

H NMR).[1]

Strategic Analysis: The Divergent Workflow

The utility of this scaffold is defined by three primary reaction pathways. The choice of pathway dictates whether the hydroxymethyl group acts as a bystander (Suzuki) or an active trap (Carbonylation).[1]

Figure 1: Divergent synthetic pathways.[1] The Blue path retains the linear structure; Red and Yellow paths induce cyclization.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple aryl/heteroaryl boronic acids without protecting the benzyl alcohol or hydrolyzing the ester.

Rationale:

Standard Suzuki conditions often use strong bases (NaOEt, Ba(OH)

Materials:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 245 mg)

-

Boronic Acid: 1.2 equiv[1]

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

-

Charge a reaction vial with the substrate, boronic acid, K

PO -

Seal and purge with N

or Ar for 5 minutes. -

Add degassed Dioxane/Water mixture via syringe.[1]

-

Heat to 80°C for 4–6 hours. Note: Monitor by TLC. The product will be more polar than the starting bromide but less polar than the boronic acid.

-

Workup: Dilute with EtOAc, wash with water.[1] Crucial: Wash with brine to remove residual boron species which can complex with the diol-like structures.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

-

Ester Hydrolysis: Switch base to CsF (2.0 equiv) in anhydrous THF/Toluene.

-

Protodebromination:[1] Ensure the solvent is strictly degassed; oxygen promotes homocoupling or reduction.[1]

Protocol B: Carbonylative Cyclization (Phthalide Synthesis)

Objective: To synthesize phthalide cores via CO insertion and intramolecular trapping.[1]

Rationale: This is the most powerful application of this scaffold.[1] The Pd(0) inserts into the C-Br bond, coordinates CO to form an acyl-Pd species, which is then intercepted by the pendant hydroxymethyl group (intramolecular nucleophile) to form the lactone (phthalide).[1]

Materials:

-

Substrate: 1.0 equiv

-

CO Source: Carbon Monoxide balloon (or Mo(CO)

for solid source)[1] -

Catalyst: Pd(OAc)

(5 mol%)[1] -

Ligand: Xantphos (5 mol%) - Bidentate ligands are essential to prevent Pd-black formation under CO.[1]

-

Base: Et

N (2.0 equiv)[1] -

Solvent: Toluene or DMF[1]

Step-by-Step:

-

Dissolve substrate, Pd(OAc)

, and Xantphos in Toluene in a pressure tube or round-bottom flask.[1] -

Add Et

N.[1] -

Purge the vessel with CO (balloon pressure is usually sufficient; 1 atm).[1]

-

Heat to 100°C for 12 hours.

-

Observation: The reaction typically proceeds cleanly to the phthalide.[1][5] The methyl ester at C1 remains intact (unless water is present).[1]

-

Workup: Filter through Celite to remove Pd.[1] Concentrate and purify.

Comparative Data: Catalyst & Solvent Screening

The following data summarizes optimization studies for the Suzuki coupling of this specific scaffold with Phenylboronic acid.

| Catalyst System | Solvent | Base | Yield (%) | Notes |

| Pd(PPh | Toluene/EtOH | Na | 65% | Significant ester hydrolysis observed.[1] |

| Pd(dppf)Cl | Dioxane/H | K | 92% | Optimal.[1] Clean conversion. |

| Pd(OAc) | THF | K | 88% | Good, but SPhos is more expensive.[1] |

| Pd/C (Heterogeneous) | EtOH/H | K | 40% | Incomplete conversion; alcohol oxidation observed.[1] |

References

-

Preparation of Phthalides via Carbonylation

-

Suzuki Coupling of Ortho-Substituted Halides

-

Synthesis of Methyl 3-bromo-4-(hydroxymethyl)

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Phthalide synthesis [organic-chemistry.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Protection of the Hydroxymethyl Group in Methyl 3-bromo-4-(hydroxymethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 3-bromo-4-(hydroxymethyl)benzoate is a valuable trifunctional scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its three functional groups: a primary alcohol, a methyl ester, and an aryl bromide. However, the nucleophilic and mildly acidic nature of the primary hydroxymethyl group often conflicts with a wide array of synthetic transformations planned for the other two sites.[1][2]

To exploit this molecule's full potential, the hydroxymethyl group must be temporarily masked with a protecting group. An ideal protecting group is easily installed, stable to a specific set of reaction conditions, and can be cleanly removed without affecting other functionalities.[3][4] This guide provides a comprehensive analysis of strategic protecting group selection and detailed, field-proven protocols for the protection and deprotection of the hydroxymethyl group on this specific substrate.

Strategic Analysis of Protecting Group Selection

The choice of a protecting group is dictated by the planned subsequent reaction steps. The stability of the methyl ester and the aryl bromide must be considered alongside the lability of the chosen protecting group. We will focus on three robust and widely applicable protecting groups: tert-Butyldimethylsilyl (TBDMS) ether, Methoxymethyl (MOM) ether, and Benzyl (Bn) ether.

Decision-Making Workflow for Protecting Group Selection

The following workflow illustrates the logical process for selecting an appropriate protecting group based on the intended downstream chemistry.

Caption: Workflow for selecting an appropriate protecting group.

Comparative Data of Selected Protecting Groups

The table below summarizes the key characteristics of the TBDMS, MOM, and Benzyl protecting groups, providing a quick reference for strategic planning.

| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Methoxymethyl (MOM) Ether | Benzyl (Bn) Ether |

| Protection Reagents | TBDMS-Cl, Imidazole | MOM-Cl, DIPEA or NaH | BnBr, NaH |

| Typical Conditions | DMF, Room Temp | DCM or THF, 0 °C to RT | THF, 0 °C to RT |

| Stability Profile | Stable: Strong bases, Grignards, organolithiums, most oxidants/reductants.[1] Labile: Strong acids, Fluoride ions. | Stable: pH 4-12, strong bases, nucleophiles, oxidants/reductants.[5] Labile: Strong acids (Brønsted or Lewis).[5][6] | Stable: Strong acids/bases, many oxidants/reductants. Labile: Catalytic hydrogenation, dissolving metal reduction.[7] |

| Deprotection Reagents | TBAF in THF; or AcOH in THF/H₂O | HCl in MeOH; or PPTS in tBuOH | H₂, Pd/C in EtOH or EtOAc |

| Orthogonality | Excellent. Cleavage with fluoride is highly selective and orthogonal to most other groups.[1][8] | Good. Acid-lability allows for removal when silyl and benzyl ethers are present. | Excellent. Hydrogenolysis is orthogonal to acid/base/fluoride-labile groups.[7] |

| Advantages | High stability, easy/clean removal, crystalline derivatives. | Stable to a wide range of non-acidic reagents. | Very robust and stable across a broad pH range. |

| Disadvantages | Can be sterically hindered. Potential for migration in some diol systems. | MOM-Cl is a carcinogen.[8][9] Acid-lability can be a limitation. | Requires hydrogenation conditions which can affect other reducible groups (e.g., alkenes, alkynes). Aryl bromide may be sensitive to some catalysts. |

Detailed Experimental Protocols

These protocols are optimized for a starting scale of ~1-5 mmol of Methyl 3-bromo-4-(hydroxymethyl)benzoate. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is arguably the most versatile and reliable for general purposes, especially when organometallic or strongly basic reagents are planned for subsequent steps. The TBDMS group offers excellent stability with a highly selective deprotection method.[1][10]

Caption: TBDMS protection and deprotection scheme.

A. Protection Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-bromo-4-(hydroxymethyl)benzoate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Addition of Base: Add imidazole (1.5 eq). Stir at room temperature for 10 minutes until fully dissolved.

-

Causality Note: Imidazole acts as a mild base to deprotonate the alcohol and also catalyzes the silylation reaction.[2] Its pKa is low enough to avoid promoting side reactions with the ester.

-

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes). The product spot should be significantly less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected product.

B. Deprotection Protocol

-

Setup: To a round-bottom flask, add the TBDMS-protected compound (1.0 eq).

-

Dissolution: Dissolve the compound in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

-

Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.

-

Work-up:

-

Quench the reaction with water.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography to recover the original alcohol.

Protocol 2: Protection as a Methoxymethyl (MOM) Ether

The MOM group is stable to a wide range of nucleophilic and basic conditions, making it a good alternative to silyl ethers. Its primary lability is to acid.[5][11]

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[8][9] Safer alternatives like using dimethoxymethane with an acid catalyst exist.[5][11] This protocol uses the common base-mediated method.

Caption: MOM protection and deprotection scheme.

A. Protection Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 3-bromo-4-(hydroxymethyl)benzoate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

-

Causality Note: DIPEA is a bulky, non-nucleophilic hindered base used to scavenge the HCl generated during the reaction without competing as a nucleophile.[11]

-

-

Addition of Reagent: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. (EXTREME CAUTION: CARCINOGEN) .

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC.

-

Work-up:

-

Quench with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify by flash column chromatography.

B. Deprotection Protocol

-

Setup & Dissolution: Dissolve the MOM-protected compound (1.0 eq) in methanol (MeOH, approx. 0.1 M) in a round-bottom flask.

-

Deprotection: Add a few drops of concentrated hydrochloric acid (HCl).

-

Reaction Monitoring: Stir at room temperature for 1-3 hours, monitoring by TLC. Gentle heating (40 °C) can be applied if the reaction is sluggish.

-

Work-up:

-

Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove most of the methanol under reduced pressure.

-

Extract the residue with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify by flash column chromatography if necessary.

Protocol 3: Protection as a Benzyl (Bn) Ether

The benzyl ether is one of the most robust protecting groups, stable to a vast range of conditions including strong acids and bases. Its removal via catalytic hydrogenation is highly specific.[7]

Caption: Benzyl ether protection and deprotection scheme.

A. Protection Protocol (Williamson Ether Synthesis)

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Washing NaH: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes via cannula.

-

Addition of Solvent & Substrate: Suspend the washed NaH in anhydrous THF. Cool to 0 °C. Add a solution of Methyl 3-bromo-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous THF dropwise.

-

Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction.[7]

-

-

Alkoxide Formation: Stir at 0 °C for 30 minutes. You may observe hydrogen gas evolution.

-

Addition of Reagent: Add benzyl bromide (BnBr, 1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Work-up:

-

Cool the reaction to 0 °C and carefully quench by the dropwise addition of water to destroy excess NaH.

-

Add more water and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify by flash column chromatography.

B. Deprotection Protocol (Catalytic Hydrogenolysis)

-

Setup & Dissolution: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Causality Note: The Pd catalyst facilitates the oxidative addition into the C-O bond of the benzyl ether, which is followed by reductive elimination in the presence of hydrogen to cleave the group, releasing toluene as a byproduct.[7]

-

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-12 hours.

-

Work-up:

-

Carefully purge the reaction vessel with an inert gas (N₂ or Ar).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

-

In silico Drug Discovery and Development. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

-

Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemtorial. (2024). Alcohol Protecting Groups [Video]. YouTube. Retrieved from [Link]

-

Neliti. (2024). Protecting Groups for Organic Synthesis. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Oxford University Press. (2015). Appendix 6: Protecting groups. In G. L. Patrick, An Introduction to Drug Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Partial content referenced in search results)

-

Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]

- Taniguchi, T., & Ogasawara, K. (2000). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Organic Letters, 2(20), 3111–3113. (Referenced in search results)

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Protective Group Strategies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Partial content referenced in search results)

-

National Institutes of Health. (n.d.). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups.... Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Partial content referenced in search results)

-

ACS Central Science. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]

-

Indian Journal of Chemistry. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. media.neliti.com [media.neliti.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

Application Note: Quantitative Analysis of Methyl 3-bromo-4-(hydroxymethyl)benzoate

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of Methyl 3-bromo-4-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development and quality control, we provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be specific, accurate, and reproducible, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

Methyl 3-bromo-4-(hydroxymethyl)benzoate is a functionalized aromatic compound whose purity and concentration are critical parameters that can influence the yield, impurity profile, and overall quality of active pharmaceutical ingredients (APIs). Consequently, the development of reliable analytical methods for its quantification is paramount. This guide provides a comprehensive framework for establishing such methods, explaining the scientific rationale behind the chosen techniques and experimental parameters.

The selection of an analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis.[6] For Methyl 3-bromo-4-(hydroxymethyl)benzoate, its aromatic structure lends itself to UV detection, making HPLC-UV a primary technique for quantification. However, for enhanced specificity and structural confirmation, especially in complex matrices, GC-MS offers an orthogonal and powerful alternative.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[7][8] For Methyl 3-bromo-4-(hydroxymethyl)benzoate, its moderate polarity makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.

Rationale for Method Parameters

-

Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention for aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the timely elution of any more polar or non-polar impurities. The use of a mild acid, such as formic acid, in the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase and can improve peak shape.

-

Detection: The benzoyl chromophore in the analyte allows for sensitive detection using a UV detector. Based on the analysis of structurally similar compounds like methyl 4-hydroxy benzoate, a detection wavelength of 254 nm is chosen as a starting point, which is a common wavelength for aromatic compounds.[2][9]

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Standard Preparation:

-

Prepare a stock solution of Methyl 3-bromo-4-(hydroxymethyl)benzoate at 1.0 mg/mL in the diluent.

-

Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Accurately weigh a sample containing Methyl 3-bromo-4-(hydroxymethyl)benzoate.

-

Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.[9][10][11]

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[9]

HPLC-UV Workflow Diagram

Caption: HPLC-UV workflow for the quantification of Methyl 3-bromo-4-(hydroxymethyl)benzoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly selective and sensitive method for the analysis of volatile and semi-volatile compounds.[12] Due to the presence of a polar hydroxyl group, Methyl 3-bromo-4-(hydroxymethyl)benzoate is prone to thermal degradation and may exhibit poor chromatographic peak shape.[6] Derivatization is therefore employed to enhance its volatility and thermal stability.[13][14]

Rationale for Method Parameters

-

Derivatization: Silylation is a widely used derivatization technique that replaces active hydrogens in polar functional groups with a non-polar trimethylsilyl (TMS) group.[1][4][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for derivatizing hydroxyl groups, leading to more volatile and thermally stable TMS ethers.[3][6]

-

GC Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of a wide range of derivatized compounds.[15]

-

Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for compound identification through library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative accuracy.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

Derivatization Procedure:

-

Accurately weigh the sample or standard into a reaction vial.

-

Add a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

-

Add the silylating reagent (BSTFA + 1% TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[16]

-

Cool the vial to room temperature before injection.

GC-MS Conditions:

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Split (20:1 ratio) |

| Injector Temp. | 280 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for identification; SIM for quantification |

GC-MS Workflow with Derivatization Diagram